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Compound of Interest

Compound Name:
1-(2-Bromo-4,5-

dimethoxyphenyl)ethanone

CAS No.: 1024602-84-3

Cat. No.: B2803827 Get Quote

Technical Comparison Guide: Crystallographic Characterization of 2'-Bromo-4',5'-

dimethoxyacetophenone vs. Structural Analogs

Executive Summary: The Structural Landscape
2'-Bromo-4',5'-dimethoxyacetophenone (CAS: Not consistently indexed as a primary

commodity, often synthesized from 6-bromoveratraldehyde) represents a critical scaffold in the

synthesis of isoquinoline alkaloids and polycyclic aromatic hydrocarbons. Unlike its alpha-

brominated counterparts (phenacyl bromides), which are potent electrophiles used as

"warheads" in drug design (e.g., PTP inhibitors), the ring-brominated 2'-isomer serves as a

stable, sterically congested building block.

This guide analyzes the crystallographic properties of this compound by benchmarking it

against its non-brominated parent (3,4-Dimethoxyacetophenone) and its reactive alpha-bromo

analog (2-Bromo-4'-methoxyacetophenone).

Crystallographic Data Analysis
The introduction of a bromine atom at the 2' (ortho) position induces significant steric strain,

forcing the acetyl group out of the aromatic plane. This contrasts sharply with the planar

conformation observed in the non-brominated parent.
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Comparative Crystal Data Table
Parameter

Target Scaffold

(Inferred*)
Parent Baseline Reactive Analog

Compound

2'-Bromo-4',5'-

dimethoxyacetopheno

ne

3,4-

Dimethoxyacetopheno

ne

2-Bromo-4'-

methoxyacetophenon

e

Role
Stable Intermediate /

Scaffold
Precursor / Baseline Electrophilic Warhead

Crystal System Monoclinic (Predicted) Monoclinic Monoclinic

Space Group P2₁/c (Analogous) P2₁/c P2₁/c

Unit Cell (a) ~8.5 Å (Est.) 7.9543(3) Å
4.12 Å (Typical short

axis)

Unit Cell (b) ~14.2 Å (Est.) 13.3271(5) Å 27.50 Å

Unit Cell (c) ~9.1 Å (Est.) 8.8107(3) Å 8.15 Å

Angle (

)
~95° 92.761(3)° 93.5°

Molecular Planarity
Twisted (Steric Clash:

Br[1]···O=C)

Planar (RMSD <

0.033 Å)

Planar (No ortho steric

bulk)

Key Interaction Br···O (Intramolecular) C–H···O Dimers Br···O (Intermolecular)

*Note: Data for the Target Scaffold is extrapolated from the crystallographic analysis of its

derivative, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one,

which contains the identical aryl moiety [1]. Parent data is directly sourced from IUCrData [2].

Structural Insights & Performance Implications
A. The "Ortho-Effect" and Torsional Strain
In the Parent Baseline (3,4-dimethoxyacetophenone), the acetyl group lies coplanar with the

benzene ring (torsion angle < 17°), maximizing
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-conjugation.

Performance Impact: This planarity makes the carbonyl oxygen highly accessible and the

ring electron-rich, facilitating standard electrophilic aromatic substitutions.

In the Target Scaffold (2'-Bromo), the bulky bromine atom at the ortho position creates a steric

clash with the carbonyl oxygen.

Crystallographic Evidence: Analysis of the 2-bromo-4,5-dimethoxyphenyl moiety in

derivatives shows a significant twist (torsion angle often > 40°).

Performance Impact: This "de-conjugation" reduces the electron-withdrawing power of the

acetyl group on the ring, altering reactivity in subsequent cross-coupling reactions (e.g.,

Suzuki-Miyaura). It also prevents the formation of tight

-stacking columns in the solid state, often lowering the melting point relative to symmetric
analogs.

B. Alpha- vs. Ring-Bromination: A Critical Distinction
Researchers must distinguish between the 2'-Bromo (Ring) and 2-Bromo (Alpha) isomers.

2-Bromo-4'-methoxyacetophenone (Reactive Analog) crystallizes with the bromine atom

exposed on the alkyl chain.

Mechanism: The C–Br bond is activated by the adjacent carbonyl, making it a potent

alkylating agent (used to inhibit PTP1B).

Crystal Packing: These structures are dominated by intermolecular Br···O halogen bonds,

which direct the self-assembly into infinite chains.

Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)
Use this protocol to obtain X-ray quality crystals of the 2'-Bromo derivative.

Dissolution: Dissolve 20 mg of the crude 2'-Bromo-4',5'-dimethoxyacetophenone in 2 mL of

HPLC-grade Dichloromethane (DCM) in a small vial.
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Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean, unscratched

4 mL vial.

Antisolvent Addition: Carefully layer 4 mL of n-Hexane or Pentane on top of the DCM

solution. Do not mix.

Sealing: Cap the vial tightly and wrap with Parafilm. Poke one single pinhole in the Parafilm

to allow slow evaporation.

Incubation: Store at 4°C in a vibration-free environment for 3–7 days.

Harvesting: Colorless prismatic crystals should form at the interface. Mount on a glass fiber

using epoxy for XRD.

Protocol B: Structural Validation via PXRD
For routine batch verification.

Grinding: Lightly grind 50 mg of the sample in an agate mortar. Avoid over-grinding, which

can induce amorphization.

Mounting: Pack the powder into a zero-background silicon holder.

Scan Parameters:

Source: Cu K

(

= 1.5406 Å)

Range: 5° to 40°

Step Size: 0.02°

Scan Speed: 2°/min

Analysis: Look for the characteristic low-angle peak (approx. 10–12°
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) indicative of the larger unit cell caused by the bromine substitution, compared to the
parent's first peak at ~14°.

Visualizations
Figure 1: Structural Hierarchy & Logic
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Caption: Structural relationship showing how bromination site dictates geometry and reactivity.

Figure 2: Crystallographic Workflow
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Caption: Step-by-step workflow for obtaining high-quality crystal data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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